3-(1H-indol-3-yl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-4-ol
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Overview
Description
The compound “3-(1H-indol-3-yl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-4-ol” is a complex organic molecule that contains several functional groups. It has an indole group, which is a common structure in many natural products and pharmaceuticals. The methoxyphenyl group is a common substituent in many organic compounds and can influence the compound’s physical and chemical properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The indole and methoxyphenyl groups could potentially be introduced via a Friedel-Crafts acylation or alkylation . The pyrazol group could potentially be synthesized via a condensation reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The indole group is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The methoxyphenyl group consists of a benzene ring with a methoxy (OCH3) substituent. The pyrazol group is a five-membered ring containing two nitrogen atoms .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The indole group is known to undergo electrophilic substitution reactions, particularly at the C3 position. The methoxy group could potentially undergo demethylation under acidic conditions to yield a phenol .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. The presence of the indole and methoxyphenyl groups could potentially increase the compound’s lipophilicity, which could influence its solubility and permeability. The pyrazol group could potentially act as a hydrogen bond acceptor, which could influence the compound’s interactions with biological targets .Scientific Research Applications
Structural and Spectroscopic Evaluations
Research has been conducted to understand the structural and spectroscopic properties of compounds structurally related to "3-(1H-indol-3-yl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-4-ol". For instance, studies on compounds with similar structural motifs have provided insights into their crystal structure, showing conjugation between heterocyclic subunits and intermolecular hydrogen bonds stabilizing crystal packing (Ö. Tamer et al., 2015). These findings have implications for understanding the chemical behavior and interactions of the target compound in various environments.
Synthesis and Chemical Properties
The synthesis and chemical properties of closely related compounds have been extensively explored. Research focusing on synthesizing derivatives of pyrazol and investigating their properties reveals the versatility and potential applications of these compounds in various fields, including materials science and pharmacology (M. Helliwell et al., 2009). These studies underscore the importance of synthetic strategies in creating compounds with desired properties and functionalities.
Potential Applications
The structural and functional versatility of compounds similar to "this compound" suggests potential applications in various fields. For example, derivatives of this compound have been investigated for their nonlinear optical properties and potential use in materials science (Ö. Tamer et al., 2015). Additionally, the ability to fine-tune the chemical structure of such compounds through synthetic chemistry opens avenues for their application in developing new materials with specific properties.
Future Directions
Properties
IUPAC Name |
3-(1H-indol-3-yl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-4-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c1-23-12-8-6-11(7-9-12)16-18(22)17(21-20-16)14-10-19-15-5-3-2-4-13(14)15/h2-10,16,18-20,22H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKXRUPOIAKFFCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2C(C(=NN2)C3=CNC4=CC=CC=C43)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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